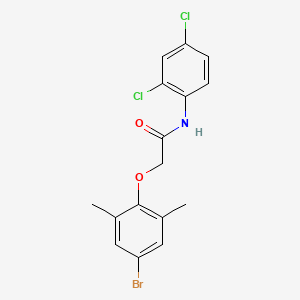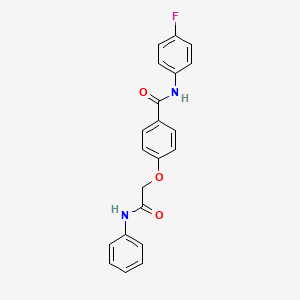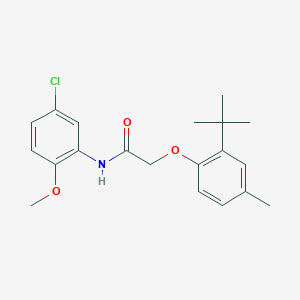![molecular formula C24H23ClN2O3 B3587312 N-(2-chlorophenyl)-4-[2-oxo-2-(2-propan-2-ylanilino)ethoxy]benzamide](/img/structure/B3587312.png)
N-(2-chlorophenyl)-4-[2-oxo-2-(2-propan-2-ylanilino)ethoxy]benzamide
Overview
Description
N-(2-chlorophenyl)-4-[2-oxo-2-(2-propan-2-ylanilino)ethoxy]benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a chlorophenyl group, an oxo group, and an anilinoethoxy group. The presence of these functional groups contributes to its reactivity and potential utility in different chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-4-[2-oxo-2-(2-propan-2-ylanilino)ethoxy]benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the chlorophenyl intermediate: This step involves the chlorination of a phenyl compound to introduce the chlorine atom at the desired position.
Formation of the oxo intermediate: This step involves the oxidation of a suitable precursor to introduce the oxo group.
Formation of the anilinoethoxy intermediate: This step involves the reaction of aniline with an appropriate ethoxy compound to form the anilinoethoxy group.
Coupling of intermediates: The final step involves the coupling of the chlorophenyl, oxo, and anilinoethoxy intermediates under suitable reaction conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and purification techniques to ensure the desired purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorophenyl)-4-[2-oxo-2-(2-propan-2-ylanilino)ethoxy]benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxo groups or modify existing functional groups.
Reduction: The compound can be reduced to remove oxo groups or modify other functional groups.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation reactions.
Reducing agents: Such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reduction reactions.
Substitution reagents: Such as halogenating agents or nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield additional oxo compounds, while reduction reactions may yield reduced forms of the original compound.
Scientific Research Applications
N-(2-chlorophenyl)-4-[2-oxo-2-(2-propan-2-ylanilino)ethoxy]benzamide has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a reagent or intermediate in organic synthesis, enabling the formation of more complex molecules.
Medicine: The compound may have potential therapeutic applications, such as serving as a lead compound for the development of new drugs.
Industry: The compound may be used in various industrial processes, such as the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-4-[2-oxo-2-(2-propan-2-ylanilino)ethoxy]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-(2-chlorophenyl)-4-[2-oxo-2-(2-propan-2-ylanilino)ethoxy]benzamide can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
N-(2-chlorophenyl)-2-oxo-2-(2-(3-phenyl-2-propenylidene)hydrazino)acetamide: This compound has a similar chlorophenyl and oxo group but differs in the hydrazino group.
N-(2-chlorophenyl)-2-oxo-2-(2-(3-phenoxybenzylidene)hydrazino)acetamide: This compound has a similar chlorophenyl and oxo group but differs in the phenoxybenzylidene group.
N-(2-chlorophenyl)-2-oxo-2-(2-(2-thienylmethylene)hydrazino)acetamide: This compound has a similar chlorophenyl and oxo group but differs in the thienylmethylene group.
Properties
IUPAC Name |
N-(2-chlorophenyl)-4-[2-oxo-2-(2-propan-2-ylanilino)ethoxy]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClN2O3/c1-16(2)19-7-3-5-9-21(19)26-23(28)15-30-18-13-11-17(12-14-18)24(29)27-22-10-6-4-8-20(22)25/h3-14,16H,15H2,1-2H3,(H,26,28)(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOZBHIXZYPMMJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=O)COC2=CC=C(C=C2)C(=O)NC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-[(4-Methylphenyl)carbamoyl]phenyl] 2-(2-ethoxyphenoxy)acetate](/img/structure/B3587243.png)
![[4-[(E)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]-2-ethoxyphenyl] 2-oxochromene-3-carboxylate](/img/structure/B3587250.png)

![Methyl [3-(4-methylphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl] carbonate](/img/structure/B3587257.png)
![2-oxo-N-{4-[(2-pyridinylamino)sulfonyl]phenyl}-2H-chromene-3-carboxamide](/img/structure/B3587265.png)
![N-(4-chlorophenyl)-2-[3-(4-methoxyphenoxy)-4-oxochromen-7-yl]oxyacetamide](/img/structure/B3587266.png)
![N-benzyl-2-{[3-(4-methylphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetamide](/img/structure/B3587277.png)
![N-(2-ethoxyphenyl)-4-[2-oxo-2-(2-propan-2-ylanilino)ethoxy]benzamide](/img/structure/B3587294.png)
![N-(2-ethoxyphenyl)-4-[2-(2-ethylanilino)-2-oxoethoxy]benzamide](/img/structure/B3587297.png)
![isopropyl 5-methyl-4-oxo-3-(3-phenylpropyl)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B3587328.png)


![N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B3587337.png)

